ethyl 3-bromo-4-{[(4-methoxybenzoyl)oxy]methyl}benzoate
Overview
Description
Ethyl 3-bromo-4-{[(4-methoxybenzoyl)oxy]methyl}benzoate is an organic compound with the molecular formula C17H17BrO4 It is a derivative of benzoic acid and is characterized by the presence of a bromine atom, a methoxybenzoyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4-{[(4-methoxybenzoyl)oxy]methyl}benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-methoxybenzyl alcohol to introduce the bromine atom. This is followed by esterification with ethyl benzoate under acidic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-{[(4-methoxybenzoyl)oxy]methyl}benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Products like 3-azido-4-{[(4-methoxybenzoyl)oxy]methyl}benzoate.
Reduction: Ethyl 3-bromo-4-{[(4-methoxybenzoyl)oxy]methyl}benzyl alcohol.
Oxidation: 3-bromo-4-{[(4-methoxybenzoyl)oxy]methyl}benzoic acid.
Scientific Research Applications
Ethyl 3-bromo-4-{[(4-methoxybenzoyl)oxy]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-{[(4-methoxybenzoyl)oxy]methyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxybenzoyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Ethyl 3-bromo-4-{[(4-methoxybenzoyl)oxy]methyl}benzoate can be compared with other similar compounds, such as:
Ethyl 4-bromobenzoate: Lacks the methoxybenzoyl group, making it less versatile in certain applications.
Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
Ethyl 4-bromo-3-(ethoxymethyl)benzoate: Contains an ethoxymethyl group instead of a methoxybenzoyl group, leading to different chemical properties and applications.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
ethyl 3-bromo-4-[(4-methoxybenzoyl)oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO5/c1-3-23-18(21)13-4-5-14(16(19)10-13)11-24-17(20)12-6-8-15(22-2)9-7-12/h4-10H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNAVSFODDLBIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)COC(=O)C2=CC=C(C=C2)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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